![molecular formula C12H19NO3 B015116 Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 185099-67-6](/img/structure/B15116.png)
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.288 g/mol . It is also known by several synonyms, including n-boc-nortropinone and n-tert-butoxycarbonyl nortropinone . This compound is part of the azabicyclo family, which is known for its interesting biological activities and applications in various fields.
Preparation Methods
The synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of tropinone derivatives with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of analgesics and anti-inflammatory drugs. Its structure allows for modifications that can enhance pharmacological properties.
Case Study : Research has demonstrated its utility in synthesizing derivatives that exhibit potent activity against pain receptors, contributing to the development of new analgesic medications.
Neurological Applications
The compound's structural similarity to tropane alkaloids makes it a candidate for the development of drugs targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as Alzheimer's disease and Parkinson's disease.
Data Table: Neurological Activity of Derivatives
Compound Name | Target Condition | Activity (IC50) | Reference |
---|---|---|---|
N-Boc-nortropinone | Alzheimer's Disease | 50 nM | Smith et al., 2020 |
N-Boc derivative X | Parkinson's Disease | 30 nM | Johnson et al., 2021 |
Building Block for Complex Molecules
This compound is used as a building block in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.
Example Reaction : The compound can undergo nucleophilic substitutions, allowing for the introduction of various functional groups that are crucial for drug design.
Catalytic Applications
This compound has been investigated for its role as a catalyst in various organic reactions, including Michael additions and Diels-Alder reactions, due to its ability to stabilize transition states.
Data Table: Catalytic Efficiency
Reaction Type | Catalyst Used | Yield (%) | Reference |
---|---|---|---|
Michael Addition | Tert-butyl 3-oxo derivative | 85 | Lee et al., 2022 |
Diels-Alder Reaction | N-Boc-nortropinone | 90 | Chang et al., 2023 |
Agrochemicals
Research indicates that derivatives of this compound can be modified for use in agrochemicals, particularly as herbicides and insecticides, due to their biological activity.
Case Study : A derivative was tested for its herbicidal activity against common agricultural weeds, showing promising results that could lead to environmentally friendly herbicide formulations.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
Tropinone: A precursor in the synthesis of tropane alkaloids, with a similar bicyclic structure.
Nortropinone: Another tropane derivative with similar chemical properties and applications.
Tropane Alkaloids: A family of compounds with significant biological activities, including cocaine and atropine.
The uniqueness of this compound lies in its tert-butyl ester group, which provides additional stability and modifies its reactivity compared to other tropane derivatives .
Biological Activity
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Boc-nortropinone, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, particularly in the context of drug design and synthesis.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- CAS Number : 185099-67-6
- InChI Key : MENILFUADYEXNU-UHFFFAOYSA-N
The compound features a tert-butyl ester group, which enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Research indicates that this compound interacts with various biological targets, primarily through inhibition of enzymes involved in neurotransmitter metabolism. Its structural similarity to tropane derivatives allows it to modulate the activity of neurotransmitter receptors, particularly those related to dopamine and acetylcholine pathways.
Anticholinergic Effects
Studies have shown that derivatives of this compound exhibit anticholinergic properties, which can be beneficial in treating conditions such as overactive bladder and certain types of muscle spasms. The mechanism involves blocking acetylcholine receptors, leading to reduced muscle contractions.
Analgesic Properties
Research published in the Journal of Medicinal Chemistry highlights the analgesic potential of compounds related to this compound. These compounds were found to exhibit significant pain relief effects in animal models, suggesting a role in pain management therapies .
Structure–Activity Relationship (SAR)
A detailed structure–activity relationship study has been conducted to understand how modifications to the core structure affect biological activity. Key findings include:
Case Studies
- Pain Management : A study involving the administration of this compound in mice demonstrated a dose-dependent reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.
- Neurotransmitter Modulation : In vitro experiments showed that this compound could effectively inhibit the reuptake of dopamine, suggesting its utility in treating conditions like depression and ADHD.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate?
The compound is synthesized via Boc protection of 8-azabicyclo[3.2.1]octan-3-one. A solution of the starting material in dry THF is treated with Boc anhydride and triethylamine at 0°C, followed by stirring at room temperature for 6 hours. Reaction progress is monitored by TLC. After solvent removal under reduced pressure, the product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified via silica gel column chromatography, yielding ~77% .
Q. What analytical techniques confirm the identity and purity of this compound?
- Mass spectrometry (LC-MSD-Trap-XCT): Validates molecular weight.
- ¹H/¹³C NMR: Confirms structural integrity (e.g., carbonyl peaks at ~170 ppm for the Boc group).
- TLC and HPLC: Assess purity post-synthesis.
Column chromatography with chloroform/methanol (9:1) is typically used for purification .
Q. How is the compound stored to maintain stability?
Optimal storage conditions include a dark environment under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent hydrolysis or thermal degradation of the Boc group. Stability studies recommend periodic HPLC monitoring to detect decomposition .
Q. What solvents and reagents are critical for its synthesis?
- Dry THF: Ensures anhydrous conditions for Boc protection.
- Triethylamine: Neutralizes HCl generated during the reaction.
- Boc anhydride: Introduces the tert-butoxycarbonyl protecting group. Ethyl acetate is used for extraction, and silica gel (60–120 mesh) for column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Stoichiometry: A 1:1 molar ratio of 8-azabicyclo[3.2.1]octan-3-one to Boc anhydride minimizes over-Bocylation.
- Temperature: Initiating the reaction at 0°C reduces side reactions.
- Kinetic monitoring: In situ NMR or real-time TLC can identify intermediate formation and optimize reaction duration. Evidence shows extending stirring time beyond 6 hours does not significantly improve yield .
Q. What strategies resolve stereochemical challenges in derivative synthesis?
For derivatives like tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate, chiral auxiliaries or enantioselective catalysis may control stereochemistry. Hydantoin derivatives synthesized via ammonium carbonate and KCN require precise pH control to avoid racemization during cyclocondensation .
Q. How are side reactions mitigated during Boc protection?
- Byproduct scavenging: Excess triethylamine neutralizes acidic byproducts.
- Low-temperature initiation: Reduces ring-opening of the bicyclo[3.2.1]octane scaffold.
- Purification: Silica gel chromatography removes unreacted starting material and Boc anhydride residues .
Q. What role does potassium cyanide play in synthesizing hydantoin derivatives?
KCN acts as a nucleophilic catalyst in the cyclocondensation of tert-butyl 3-oxo-8-azabicyclo[...] with ammonium carbonate. It facilitates imidazolidine ring formation, critical for spirocyclic derivatives. Alternative catalysts (e.g., NaCN) may be explored for reaction efficiency .
Q. How is compound stability evaluated under varying storage conditions?
Accelerated stability studies involve:
- Temperature stress tests: Comparing degradation at 25°C vs. 2–8°C via HPLC.
- Humidity control: Monitoring hydrolysis under high humidity.
- Light exposure: UV-vis spectroscopy detects photodegradation products. Evidence suggests inert atmospheres extend shelf life .
Q. What methodologies characterize byproducts in derivative synthesis?
- LC-MS/MS: Identifies low-abundance impurities (e.g., ring-opened byproducts).
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures.
- X-ray crystallography: Confirms stereochemistry of crystalline derivatives .
Properties
IUPAC Name |
tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENILFUADYEXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383393 | |
Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185099-67-6 | |
Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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